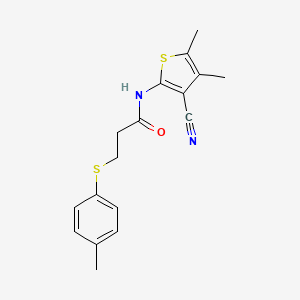
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(p-tolylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(p-tolylthio)propanamide, also known as CP-690,550, is a small molecule inhibitor that selectively targets Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are involved in the regulation of immune responses. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases and organ transplantation.
Aplicaciones Científicas De Investigación
Immunomodulating Activity
A study on condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides demonstrated these compounds' potential in enhancing macrophage cytotoxicity and stimulating host-mediated antibacterial defenses in mice. This suggests a potential application in immunomodulation and antibacterial research (Doria et al., 1991).
Cytotoxic and Topoisomerase II Inhibitory Activity
Research on 3-acyl derivatives of dihydronaphtho[2,3-b]thiophen-4,9-dione revealed cytotoxicity and topoisomerase II inhibitory activities. These findings indicate potential applications in cancer research, particularly in developing therapies for melanoma, ovarian cancer, and glioblastoma (Gomez-Monterrey et al., 2011).
Neurokinin-1 Receptor Antagonist
A study introduced a water-soluble neurokinin-1 receptor antagonist with potential applications in emesis and depression research, showcasing the compound's effectiveness in pre-clinical tests relevant to these conditions (Harrison et al., 2001).
Aldehyde Dehydrogenase Inhibition
Cyanamide has been examined for its efficacy as an alcoholism treatment agent due to its potent inhibitory effect on liver aldehyde dehydrogenases, suggesting research applications in studying alcohol dependence mechanisms and treatments (Deitrich et al., 1976).
Solar Cell Applications
The study on organic sensitizers for solar cell applications, including the synthesis of novel organic sensitizers with high incident photon to current conversion efficiency, highlights the potential of similar compounds in renewable energy research (Kim et al., 2006).
Propiedades
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-methylphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS2/c1-11-4-6-14(7-5-11)21-9-8-16(20)19-17-15(10-18)12(2)13(3)22-17/h4-7H,8-9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOAIIISWUVMPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=C(C(=C(S2)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide](/img/structure/B2749375.png)
![[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2749376.png)
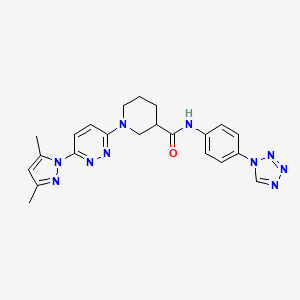
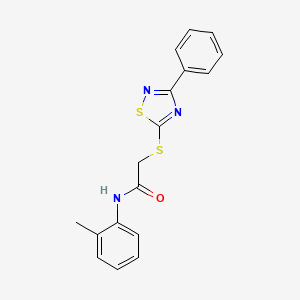
![1-(3-fluorophenyl)-3-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2749383.png)
![2-[4-(Phenylamino)phenyl]-25-isoquinolin-2-ylium; tetrafluoroboranuide](/img/structure/B2749386.png)
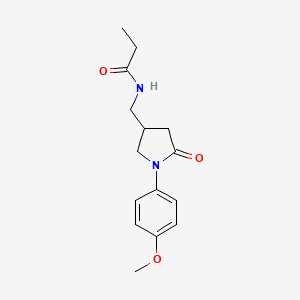
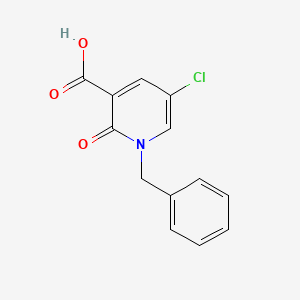
![8-(2-chlorobenzyl)-2,5-dimethyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2749390.png)
![1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride](/img/structure/B2749391.png)
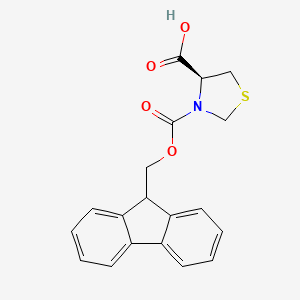
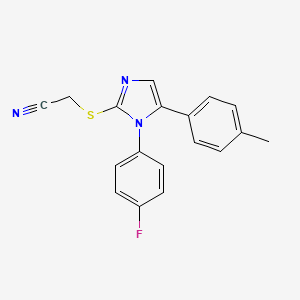
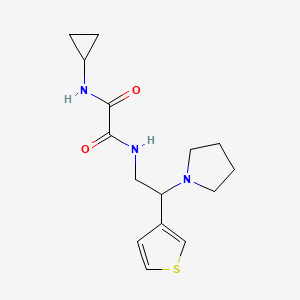
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2749397.png)